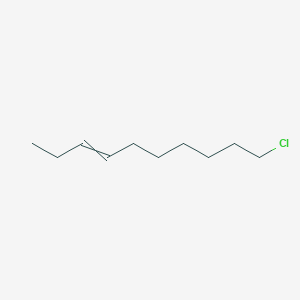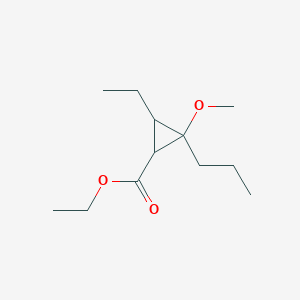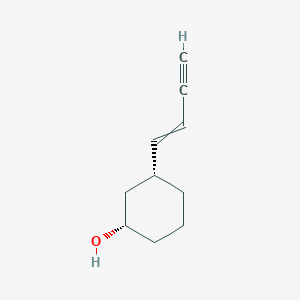![molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3](/img/structure/B12593233.png)
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one typically involves the reaction of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Further reduction of these chlorides produces the corresponding hexahydro derivatives .
An alternative synthesis method involves the reduction of 3-[(N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole, followed by chloroacetylation and intramolecular alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydro[1,4]diazepino[6,5-b]indole: A related compound with a similar structure but different oxidation state.
Hexahydro[1,4]diazepino[6,5-b]indole: Another related compound with a fully reduced diazepine ring.
Uniqueness
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.
Properties
CAS No. |
651043-33-3 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15) |
InChI Key |
SENVBHFXYURNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)



![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)

![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)




